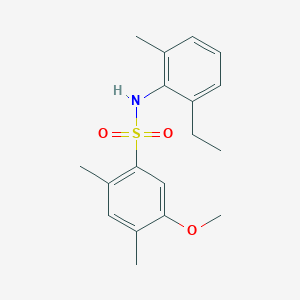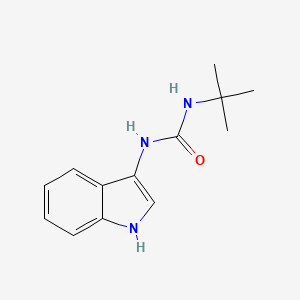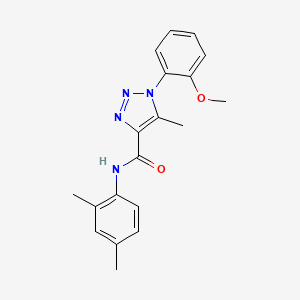
N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, also known as EMD 57033, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying certain biological processes.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 involves its binding to specific sites on ion channels, thereby blocking their function. This selective binding allows for the study of specific types of ion channels, which can provide insights into their role in various biological processes.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. Additionally, it has been found to have vasodilatory effects, which could have potential applications in the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 in lab experiments is its selectivity for certain types of ion channels, which allows for the study of specific biological processes. However, one limitation is that its effects may be influenced by factors such as pH and temperature, which could affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the study of N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033. One such direction is the investigation of its effects on other types of ion channels, which could provide insights into their role in various biological processes. Additionally, further studies could explore its potential use in the treatment of cardiovascular disease or other conditions. Overall, N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has shown promise as a tool for scientific research, and further investigation could reveal even more potential applications for this compound.
Métodos De Síntesis
The synthesis of N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 involves several steps, starting with the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form the corresponding chlorosulfonate. This intermediate is then reacted with 5-methoxy-2,4-dimethylbenzene-1-amine to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has been studied for its potential use in a variety of scientific research applications. One such application is in the study of ion channels, which are important for the regulation of cellular processes. N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has been found to selectively block certain types of ion channels, making it a useful tool for studying their function.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-6-15-9-7-8-12(2)18(15)19-23(20,21)17-11-16(22-5)13(3)10-14(17)4/h7-11,19H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALZTLXMCIPROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)
![Tert-butyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2675807.png)


![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2675811.png)
![3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B2675813.png)
![3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2675815.png)
![7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2675816.png)
![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2675817.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2675820.png)
![2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2675821.png)

![5-fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2675825.png)